molecular formula C15H18BrN3O B2659483 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241112-37-7

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide

Numéro de catalogue B2659483
Numéro CAS: 1241112-37-7
Poids moléculaire: 336.233
Clé InChI: YNWPFGYGSJQIFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating the cardiovascular system, and its activation leads to increased levels of cyclic guanosine monophosphate (cGMP), a key mediator of vasodilation and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Mécanisme D'action

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 exerts its pharmacological effects by binding to the heme moiety of sGC and increasing its sensitivity to nitric oxide (NO), a key signaling molecule involved in vasodilation and smooth muscle relaxation. This leads to increased production of cGMP, which in turn activates protein kinase G (PKG) and other downstream effectors that mediate the physiological effects of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272.
Biochemical and Physiological Effects:
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have potent vasodilatory effects in various vascular beds, including the pulmonary, coronary, and systemic circulation. It also has positive inotropic and lusitropic effects on cardiac function, and has been shown to improve pulmonary hemodynamics in patients with pulmonary hypertension. Additionally, 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects in vascular smooth muscle cells, which may have implications for the treatment of atherosclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 as a research tool is its selectivity for sGC, which allows for specific modulation of the NO-cGMP signaling pathway. However, its potency and rapid onset of action may also pose challenges in experimental design and interpretation of results. Additionally, the synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 can be complex and time-consuming, which may limit its availability and use in certain research settings.

Orientations Futures

There are several potential directions for future research on 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 and its therapeutic applications. One area of interest is the development of more potent and selective sGC activators, which may have improved efficacy and fewer off-target effects. Another potential avenue for research is the combination of sGC activators with other pharmacological agents, such as phosphodiesterase inhibitors, to enhance the effects of cGMP on vascular and cardiac function. Finally, the use of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 as a research tool for investigating the NO-cGMP signaling pathway in various disease states may provide insights into the underlying mechanisms of cardiovascular and pulmonary diseases and identify new targets for therapeutic intervention.

Méthodes De Synthèse

The synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 involves a multi-step process that starts with the reaction of 5-bromo-2-methylbenzenamine with ethyl 2-bromoacetate, followed by the addition of sodium ethoxide and subsequent hydrolysis to yield 2-(5-bromo-2-methylphenyl)glycine ethyl ester. The next step involves the reaction of this intermediate with 1-cyano-1-cyclopropylethylamine to form the final product, 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272.

Applications De Recherche Scientifique

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Its ability to activate sGC and increase cGMP levels has been shown to have beneficial effects on vascular tone, cardiac function, and pulmonary hemodynamics.

Propriétés

IUPAC Name

2-(5-bromo-2-methylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-10-3-6-12(16)7-13(10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWPFGYGSJQIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.